insertin
Description
Insertin is a 20–80 kDa polypeptide first identified as a proteolytic fragment of tensin, a cytoskeletal protein involved in actin filament regulation . Initial studies by Wegner and colleagues characterized this compound as an actin-capping protein that retards barbed-end polymerization, with sequences overlapping residues 862–1224 of tensin . However, subsequent research revealed conflicting findings regarding its mechanism and functional domain, attributing discrepancies to methodological variations and sample instability . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing biochemical properties, mechanistic differences, and research controversies.
Properties
CAS No. |
149222-90-2 |
|---|---|
Molecular Formula |
C15H11F3O |
Synonyms |
insertin |
Origin of Product |
United States |
Comparison with Similar Compounds
Biochemical and Functional Properties of Insertin
This compound copurifies with vinculin but is distinct in its actin-binding behavior . Key features include:
- Molecular Weight : 20–80 kDa, derived from proteolytic cleavage of full-length tensin (~200 kDa) .
- Actin Interaction: Binds actin filament barbed ends but exhibits inefficient capping activity, allowing monomer "insertion" during polymerization .
- Critical Concentration Shift : Partial inhibition of actin polymerization, requiring higher molar ratios compared to tensin .
Tensin
Tensin, the parent protein of this compound, demonstrates broader actin regulatory roles:
- Actin-Binding Domains : Three distinct domains, including a high-affinity capping region (S1061–H1145) absent in this compound .
- Mechanism : Caps barbed ends completely at substoichiometric concentrations and stabilizes filament alignment via lateral interactions .
Key Discrepancy : While this compound was initially linked to residues 862–1224 of tensin, later studies identified S1061–H1145 as the critical capping domain, challenging this compound’s proposed mechanism .
HA1 Peptides
HA1 peptides, like this compound, are proteolytic fragments of gizzard tensin :
- Activity : Exhibit capping properties but lack quantitative characterization.
- Structural Overlap : Share sequences with this compound but differ in degradation patterns, complicating direct comparisons .
Vinculin
Though copurified with this compound, vinculin primarily mediates cell-matrix adhesion:
Research Controversies and Methodological Considerations
- Domain Mapping: Lo et al.
- Sample Integrity : Early this compound preparations may have contained degraded tensin fragments, skewing activity assessments .
- Critical Assays : Later studies used fusion proteins with stabilized domains, enabling precise quantification of capping efficiency .
Table 1. Comparative Analysis of this compound and Related Proteins
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
